

2-Methylindoline-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Methylindoline-d3

Cat. No.: B13446824

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Technical Guide: 2-Methylindoline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylindoline-d3**, a deuterated analog of 2-Methylindoline. This document is intended for researchers in medicinal chemistry, pharmacology, and analytical sciences, offering key data, potential applications, and generalized experimental protocols.

Core Compound Data

2-Methylindoline-d3 is a stable isotope-labeled form of 2-Methylindoline, where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in various research and development applications, particularly in quantitative analysis where it can be used as an internal standard.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for both **2-Methylindoline-d3** and its non-deuterated counterpart, 2-Methylindoline.

Property	2-Methylindoline-d3	2-Methylindoline
CAS Number	1246815-31-5[1]	6872-06-6[2][3]
Molecular Formula	C ₉ H ₈ D ₃ N[4]	C ₉ H ₁₁ N[2]
Molecular Weight	136.21 g/mol	133.19 g/mol
Synonyms	2-(trideuteriomethyl)-2,3-dihydro-1H-indole	α-Methyldihydroindole, 2,3-Dihydro-2-methylindole

Applications in Research and Drug Development

While specific research applications for **2-Methylindoline-d3** are not extensively documented, the known biological activity of its parent compound, 2-Methylindoline, suggests its utility in several areas of drug discovery and development. 2-Methylindoline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Derivatives of 2-methylindoline have been investigated for a range of biological activities, including:

- **Antihypertensive Agents:** It is a key intermediate in the synthesis of the diuretic and antihypertensive drug Indapamide.
- **Neurological Disorders:** Its structural similarity to biologically active compounds makes it a candidate for the development of new drugs targeting neurological disorders.
- **Receptor Antagonism:** Derivatives have been explored as MT2-selective melatonin receptor antagonists and dopamine D2/D4 receptor antagonists.
- **Enzyme Inhibition:** It has been used as a reactant in the preparation of inhibitors for NOD1-induced nuclear factor-κB (NF-κB) activation and norepinephrine reuptake inhibitors.

Given these applications, **2-Methylindoline-d3** is an invaluable tool for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies of novel 2-methylindoline-based drug candidates, serving as a non-radioactive, stable internal standard for accurate quantification in biological matrices.

Experimental Protocols

Detailed experimental protocols for the direct use of **2-Methylindoline-d3** are not readily available in the public domain. However, based on standard laboratory practices for deuterated internal standards and synthesis of related compounds, the following generalized protocols are provided.

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a generalized workflow for the use of **2-Methylindoline-d3** as an internal standard for the quantification of a non-deuterated analyte (e.g., a 2-methylindoline derivative) in a biological matrix.

1. Preparation of Stock Solutions and Standards:

- Prepare a stock solution of **2-Methylindoline-d3** in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions of the analyte at known concentrations.
- Prepare a working solution of the internal standard (IS), **2-Methylindoline-d3**, at a fixed concentration.

2. Sample Preparation:

- To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the IS working solution.
- Perform a protein precipitation step by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
- Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Inject the prepared sample onto an appropriate liquid chromatography (LC) column.
- Develop a gradient elution method to achieve chromatographic separation of the analyte and the IS.
- Optimize the mass spectrometer (MS) parameters for the detection of both the analyte and the IS. This involves selecting appropriate precursor and product ions for Multiple Reaction

Monitoring (MRM).

- Acquire data for the calibration standards and the unknown samples.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conceptual Synthetic Pathway: Preparation of 2-Methylindoline

The following is a conceptual synthesis route for 2-methylindoline based on methods described in patent literature. This method could be adapted for the synthesis of **2-Methylindoline-d3** by using a deuterated starting material.

Reaction: Catalytic hydrogenation and intramolecular cyclization of a substituted β -methyl nitrostyrene.

Starting Materials:

- 2-halogenated- β -methyl nitrostyrene
- Raney nickel (catalyst)
- Cuprous halide (e.g., cuprous chloride)
- An alkali (e.g., sodium carbonate)
- A suitable solvent (e.g., water)
- Hydrogen gas

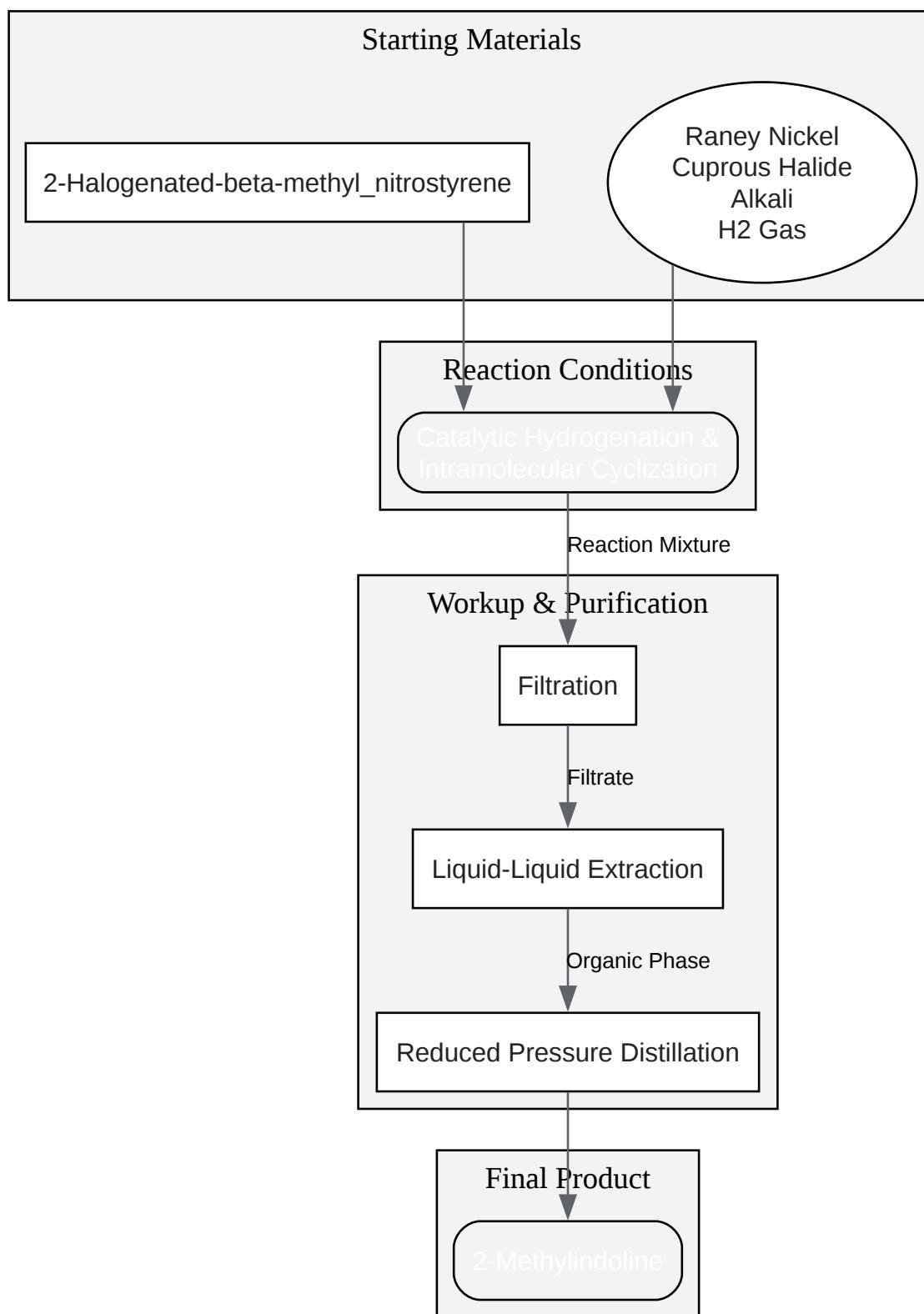
Procedure:

- The 2-halogenated- β -methyl nitrostyrene, Raney nickel catalyst, cuprous halide, and alkali are combined in an aqueous solution.

- The mixture is subjected to catalytic hydrogenation under hydrogen pressure at an elevated temperature.
- The hydrogenation reduces the nitro group and is followed by an intramolecular cyclization to form the 2-methylindoline ring.
- Upon completion of the reaction, the catalyst is filtered off.
- The product is extracted from the aqueous phase using an organic solvent (e.g., toluene).
- The final product is purified by reduced pressure distillation.

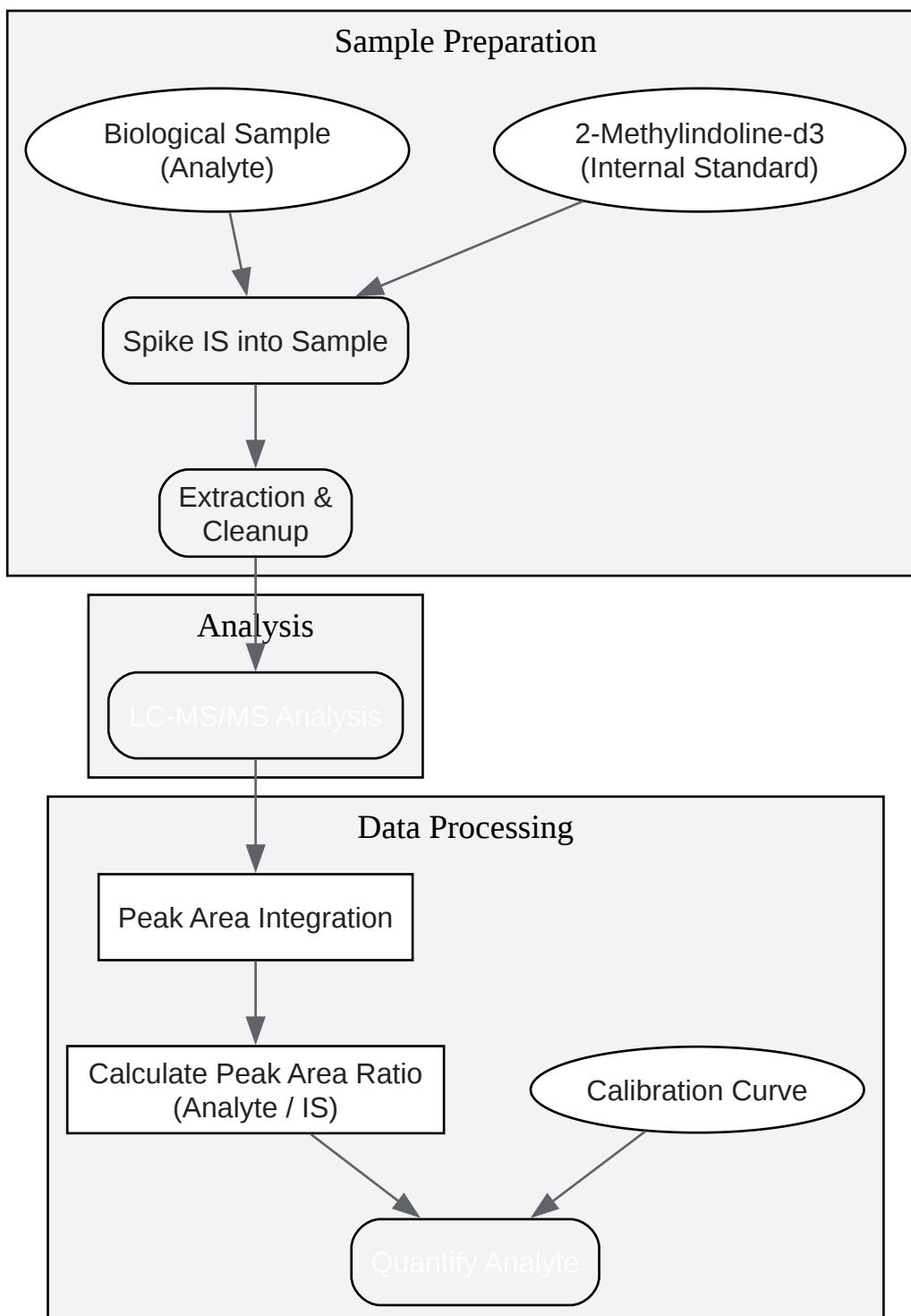
Visualizations

The following diagrams illustrate a conceptual synthetic pathway for 2-methylindoline and a typical workflow for using a deuterated internal standard in quantitative analysis.



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Caption: Conceptual synthetic pathway for 2-methylindoline.



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Caption: Workflow for quantitative analysis using an internal standard.

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